N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a tetrahydroquinoline moiety, and a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. The key steps include:
Tetrahydroquinoline Formation: This can be synthesized via the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Benzodioxole Ring Formation: This involves the cyclization of a catechol derivative with a suitable dihalide under basic conditions.
Amide Bond Formation: The final step involves the coupling of the cyclopropanecarbonyl-tetrahydroquinoline intermediate with the benzodioxole carboxylic acid derivative using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or benzodioxole moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, or other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its use, such as its role in a biochemical assay or its pharmacological effects. Generally, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclobutanecarboxamide
- N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide
- N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide
Uniqueness
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of structural features, including the cyclopropane ring, tetrahydroquinoline moiety, and benzodioxole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-20(15-6-8-18-19(10-15)27-12-26-18)22-16-7-5-13-2-1-9-23(17(13)11-16)21(25)14-3-4-14/h5-8,10-11,14H,1-4,9,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMJLHQNBMMOPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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